2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

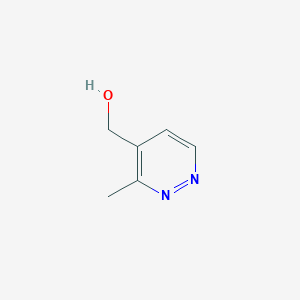

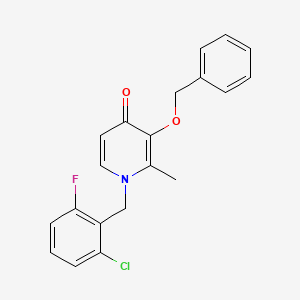

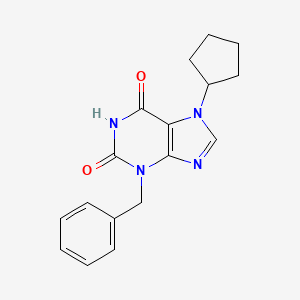

“2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid” is a bioactive chemical . It is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . It has gained significant attention for its potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Synthesis Analysis

The synthesis process of “this compound” is complex, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The structure of the molecule has been elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Chemical Reactions Analysis

The reactivity of “this compound” has been explored in different fields . The compound has shown diverse chemical reactivity and promising applications . It has been synthesized, characterized, and investigated against blood cancer using K562 and Raji cell lines .科学的研究の応用

Antimicrobial Activity

2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid derivatives have been synthesized and evaluated for antimicrobial activities. Some of the synthesized compounds displayed promising results against various microbial strains. For instance, certain derivatives were quite sensitive against both Gram-positive and Gram-negative bacterial strains, indicating their potential as effective antimicrobials (Bedair et al., 2006) (Al-farhan et al., 2011) (Patel & Dhameliya, 2010).

Anti-inflammatory and Antiepileptic Properties

The compound and its derivatives have demonstrated potential anti-inflammatory and antiepileptic properties. Studies have shown that these derivatives exhibit promising anti-inflammatory activity in both in-vitro and in-vivo models. Moreover, certain compounds have shown significant antiepileptic activity, comparable or even superior to standard treatments in some cases (Nikalje et al., 2015) (Asadollahi et al., 2019).

Fluorescent Detection Mechanism

The fluorescent detection mechanism of specific molecules like CO-releasing molecule-3 has been theoretically studied using derivatives of this compound. This research is crucial for understanding the detection mechanisms and fluorescence phenomena in various biological and chemical processes (Yang et al., 2021).

Crystal Structure Analysis

The crystal structure of this compound and its adducts has been extensively studied. These analyses are fundamental for understanding the molecular and atomic interactions, which is vital for the development of new materials and drugs. The crystallographic studies provide insights into the hydrogen bonding and other structural characteristics of the compound (Bhatti et al., 2011) (Raza et al., 2009).

Material Science Applications

The compound has been used in the growth of single crystals of dielectric materials, which are essential in the field of electronics and photonics. The material's optical and thermal properties have been studied, providing valuable information for its application in these industries (Sankari & Perumal, 2014).

将来の方向性

The future directions for “2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid” involve further studies to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells . There is also a need for sustainable and environmentally friendly synthetic approaches in this field .

特性

IUPAC Name |

2-(5-amino-1,3-dioxoisoindol-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c11-5-1-2-6-7(3-5)10(16)12(9(6)15)4-8(13)14/h1-3H,4,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSMQGMZRCGLEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)N(C2=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Rac-[(2r,4s)-2-methyloxan-4-yl]hydrazine hydrochloride](/img/structure/B2731984.png)

![1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2731985.png)

![2-Chloro-N-[2-(6-oxo-1H-pyrimidin-2-yl)ethyl]acetamide;hydrochloride](/img/structure/B2731988.png)

![[(1S)-1-(2-Methylphenyl)ethyl]methylamine](/img/structure/B2731992.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2731996.png)